

# 1-(6-Nitropyridin-3-yl)piperazine chemical properties

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## Compound of Interest

Compound Name: 1-(6-Nitropyridin-3-yl)piperazine

Cat. No.: B1631402

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## Compound Identification and Physicochemical Profile

**1-(6-Nitropyridin-3-yl)piperazine** is a heterocyclic compound featuring a piperazine ring attached to the 3-position of a 6-nitropyridine moiety.<sup>[1]</sup> This structural arrangement, combining the versatile piperazine scaffold with the electron-deficient nitropyridine ring, makes it a valuable intermediate for further chemical elaboration.<sup>[2][3]</sup>

The compound typically presents as a yellow solid and its core physicochemical properties are summarized below.<sup>[4]</sup>

Property	Value	Source(s)
IUPAC Name	1-(6-nitropyridin-3-yl)piperazine	[5]
CAS Number	775288-71-6	[1][4][5][6]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>4</sub> O <sub>2</sub>	[1][4][5]
Molecular Weight	208.22 g/mol	[1][4][5]
Physical Form	Solid	[7]
Appearance	Yellow Solid	[4][6]
Solubility	Soluble in Chloroform, Methanol	[7]
Storage Temperature	2-8°C, under inert atmosphere	[7][8]
Boiling Point	422.8 ± 40.0 °C (Predicted)	[7]
Density	1.278 ± 0.06 g/cm <sup>3</sup> (Predicted)	[7]
InChI Key	UBCDLQPOKISIDX-UHFFFAOYSA-N	[1]

## Synthesis and Mechanistic Considerations

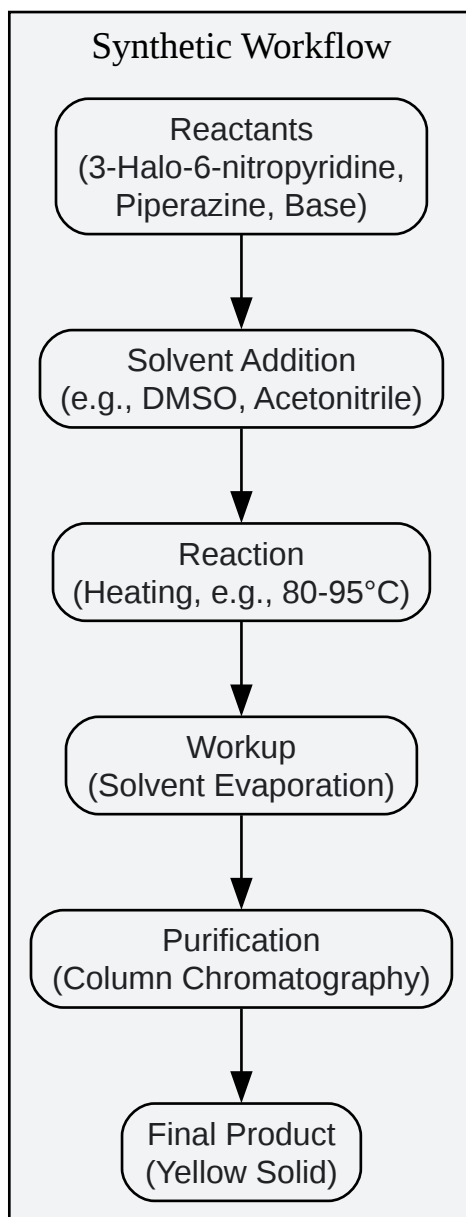
The primary and most efficient route for synthesizing **1-(6-Nitropyridin-3-yl)piperazine** is through a Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) reaction.[1] This pathway is highly effective due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack.

The general reaction involves coupling a 3-halo-6-nitropyridine (e.g., 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) with piperazine, often in the presence of a non-nucleophilic base in a polar aprotic solvent.[1][4][6]

## Synthetic Workflow and Mechanism

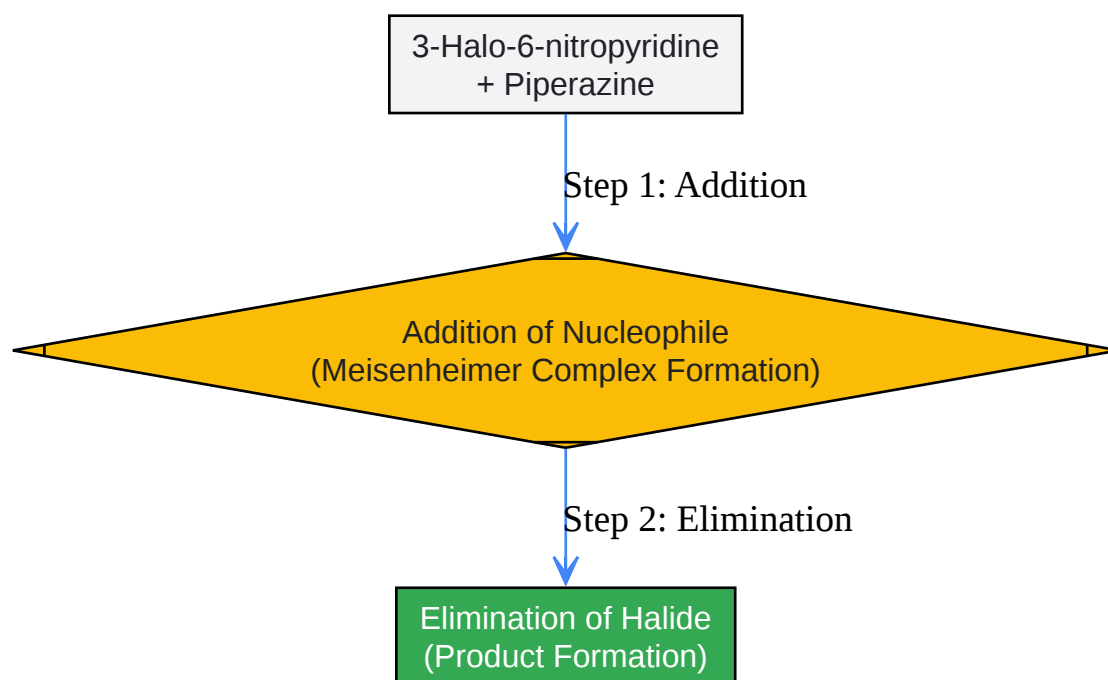
The S<sub>N</sub>Ar mechanism proceeds via a two-step addition-elimination sequence. The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon atom at the 3-position of the

pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (halide) is then eliminated to restore aromaticity, yielding the final product.



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Caption: General workflow for the synthesis of **1-(6-nitropyridin-3-yl)piperazine**.



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Caption: The two-step addition-elimination mechanism of the  $S_NAr$  reaction.

## Field-Proven Experimental Protocol

This protocol is a synthesized example based on established methodologies.<sup>[4][6]</sup>

Objective: To synthesize **1-(6-nitropyridin-3-yl)piperazine** from 5-bromo-2-nitropyridine and piperazine.

Materials:

- 5-Bromo-2-nitropyridine (1.0 eq)
- Piperazine (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
- Acetonitrile (solvent)
- Ethyl acetate, Hexane (for chromatography)

- Silica gel

#### Procedure:

- Reaction Setup: To a round-bottom flask, add 5-bromo-2-nitropyridine (1.0 eq), piperazine (1.2 eq), and acetonitrile.
  - Causality: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of reactants and supports the ionic S<sub>N</sub>Ar mechanism. Using a slight excess of piperazine ensures the complete consumption of the starting halide.
- Base Addition: Add DIPEA (1.5 eq) to the mixture.
  - Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Its steric hindrance prevents it from competing with piperazine as a nucleophile.
- Heating: Heat the mixture to reflux for 8-12 hours.
  - Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-nitropyridine) is fully consumed. This provides a clear endpoint for the reaction.
- Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude residue is purified by column chromatography on silica gel.
  - Causality: A gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is typically used to separate the non-polar impurities from the more polar product. The final product is obtained as a yellow solid with reported yields often exceeding 80%.<sup>[4][6]</sup>

## Spectroscopic Characterization

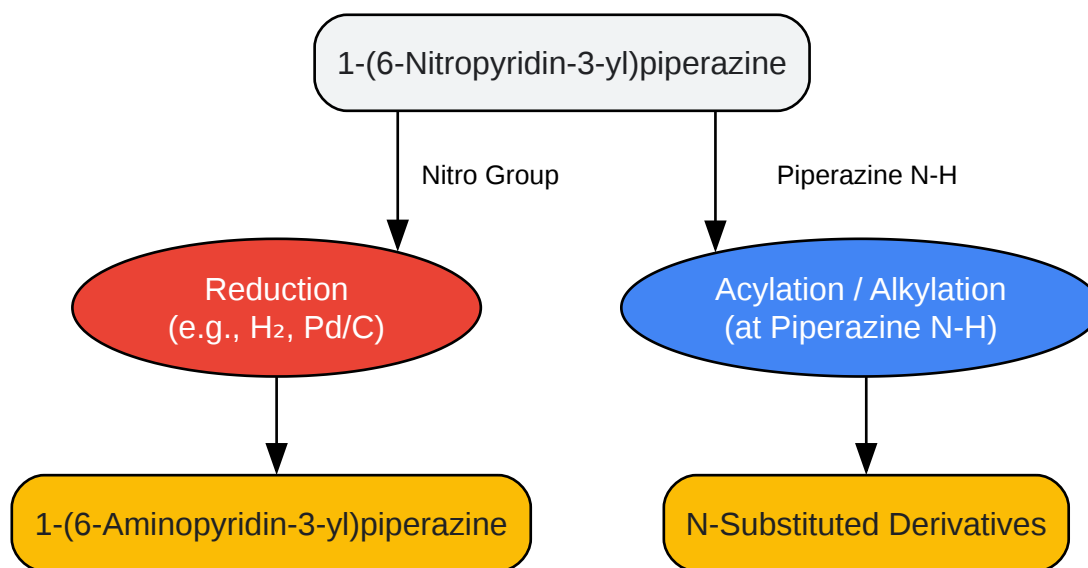
The identity and purity of **1-(6-Nitropyridin-3-yl)piperazine** are confirmed using standard spectroscopic techniques. The data provided in the literature is consistent and serves as a reliable reference.<sup>[4][6]</sup>

- $^1\text{H}$  NMR (400 MHz, DMSO- $\text{d}_6$ ):
  - $\delta$  7.96 (d,  $J$  = 9.3 Hz, 1H, Pyridine-H)
  - $\delta$  7.88 (d,  $J$  = 2.9 Hz, 1H, Pyridine-H)
  - $\delta$  7.26 (dd,  $J$  = 9.3, 3.0 Hz, 1H, Pyridine-H)
  - $\delta$  3.64 (t, 4H, Piperazine-H)
  - $\delta$  3.32 (t, 4H, Piperazine-H)
  - Expert Insight: The downfield shifts of the pyridine protons are characteristic of an electron-deficient aromatic ring. The two distinct signals for the piperazine protons indicate different chemical environments for the  $\text{CH}_2$  groups adjacent to the pyridine ring versus the N-H group. The observation of broad singlets in some solvents can indicate conformational exchange dynamics.[\[9\]](#)
- $^{13}\text{C}$  NMR (100 MHz, DMSO- $\text{d}_6$ ):
  - $\delta$  151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8.[\[4\]](#)[\[6\]](#)
  - Expert Insight: The signals in the 118-152 ppm range correspond to the carbons of the nitropyridine ring, while the upfield signals around 45-52 ppm are characteristic of the  $\text{sp}^3$ -hybridized carbons of the piperazine ring.
- High-Resolution Mass Spectrometry (HRMS-ESI):
  - Calculated for  $\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2$   $[\text{M}+\text{H}]^+$ : 209.1039
  - Measured: 209.1030.[\[4\]](#)[\[6\]](#)
  - Trustworthiness: The high accuracy of the measured mass provides unambiguous confirmation of the elemental composition of the synthesized molecule.

## Reactivity and Derivatization Potential

**1-(6-Nitropyridin-3-yl)piperazine** is a bifunctional molecule, offering two primary sites for further chemical modification, which is precisely why it is a valuable scaffold in drug discovery.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to a primary amine (-NH<sub>2</sub>) using standard catalytic hydrogenation conditions (e.g., H<sub>2</sub>, Pd/C) or other reducing agents.<sup>[1]</sup> This transformation is pivotal, as the resulting amino group can participate in a wide range of reactions, including amide bond formation, sulfonamide synthesis, and reductive amination.
- **Functionalization of the Piperazine N-H:** The secondary amine of the piperazine ring is a potent nucleophile and can be easily functionalized via acylation, alkylation, sulfonation, or by coupling with various electrophiles.



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Caption: Key derivatization pathways for **1-(6-nitropyridin-3-yl)piperazine**.

## Applications in Medicinal Chemistry and Drug Discovery

The primary significance of **1-(6-Nitropyridin-3-yl)piperazine** lies in its role as a key intermediate for the synthesis of highly potent and selective kinase inhibitors.<sup>[1][6]</sup>

- **CDK4/6 Inhibitors:** This compound is a known precursor and impurity in the synthesis of Palbociclib, an FDA-approved drug for the treatment of HR-positive breast cancer.<sup>[6]</sup> Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.<sup>[1]</sup> The 6-aminopyridinyl moiety, derived from the reduction of the nitro group in the title compound, is crucial for binding to the hinge region of the kinase.<sup>[1]</sup>
- **Privileged Scaffold:** The piperazine ring is considered a "privileged scaffold" in drug design, known for improving physicochemical properties such as aqueous solubility and for its ability to interact with multiple biological targets.<sup>[2][3][10]</sup> Its incorporation into drug candidates can favorably modulate their pharmacokinetic (ADME) profiles.<sup>[3][10]</sup>

## Safety and Handling

As a nitroaromatic compound, **1-(6-Nitropyridin-3-yl)piperazine** requires careful handling. Many compounds in this class are toxic, mutagenic, and can be absorbed through the skin.<sup>[11]</sup><sup>[12]</sup>

Hazard Type	GHS Information
Signal Word	Warning
Pictogram	GHS07 (Exclamation Mark)
Hazard Statements	H302: Harmful if swallowed. <sup>[5]</sup> H315: Causes skin irritation. <sup>[5]</sup> H319: Causes serious eye irritation. <sup>[5]</sup> H335: May cause respiratory irritation. <sup>[5][13]</sup>

### Handling Recommendations:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.<sup>[11]</sup>



- Storage: Store in a cool, dry, dark place under an inert atmosphere, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[11][14]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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